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4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide
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Overview
Description
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of methoxy groups and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4,5-dimethoxybenzamide, followed by the introduction of the 2-methoxyphenyl group through a coupling reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, along with suitable solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups may enhance binding affinity through hydrophobic interactions. The overall effect depends on the specific biological context and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethoxy-2-nitrobenzamide: Lacks the 2-methoxyphenyl group, which may affect its binding properties and reactivity.
N-(2-methoxyphenyl)-2-nitrobenzamide: Lacks the 4,5-dimethoxy groups, which may influence its solubility and stability.
4,5-dimethoxy-N-phenyl-2-nitrobenzamide: Similar structure but without the methoxy group on the phenyl ring, potentially altering its biological activity.
Uniqueness
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-13-7-5-4-6-11(13)17-16(19)10-8-14(23-2)15(24-3)9-12(10)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHMYPRZCQSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802381 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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